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Cat. No.: B1210684 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: (Z)-Flunarizine is a non-selective, voltage-dependent calcium channel blocker

widely recognized for its therapeutic effects in the prophylaxis of migraine, vertigo, and as an

adjunct therapy for epilepsy.[1][2][3][4] Its mechanism of action, while primarily attributed to the

blockade of voltage-gated Ca2+ channels, is multifaceted, involving interactions with a variety

of other ion channels.[1][2][5] Flunarizine's ability to cross the blood-brain barrier makes it an

effective agent for neurological disorders.[6][7] Patch-clamp electrophysiology is the gold-

standard technique for elucidating the specific effects of compounds like Flunarizine on ion

channel function. These application notes provide a comprehensive overview of Flunarizine's

pharmacological profile and detailed protocols for its use in whole-cell patch-clamp studies.

Pharmacological Profile of Flunarizine
Flunarizine is a non-selective ion channel blocker, demonstrating inhibitory activity across

multiple families of voltage-gated ion channels. Its primary therapeutic effects are linked to the

blockade of T-type calcium channels, but it also potently inhibits various sodium and potassium

channels.[3][8][9] This broad-spectrum activity is crucial for understanding its therapeutic

efficacy and potential side effects.

Data Presentation: Inhibitory Profile of Flunarizine
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Flunarizine

on various voltage-gated ion channels as determined by whole-cell patch-clamp studies.
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Channel Type
Subtype /
Current

Cell Type IC50 Value Reference

Calcium (CaV) General ICa
Cultured Rat

Cortical Neurons
1.77 µM [8]

High-Voltage

Activated (HVA)

ICa

Acutely Isolated

Mouse

Trigeminal

Ganglion

Neurons

2.73 µM [10][11][12]

T-type -
0.08 µM

(antagonizes)
[9]

L-type -
0.31 µM

(antagonizes)
[9]

N-type -
Not specified,

shows affinity
[9]

Sodium (NaV) General INa
Cultured Rat

Cortical Neurons
0.94 µM [8][9]

Tetrodotoxin-

Resistant (TTX-

R) INa

Acutely Isolated

Mouse

Trigeminal

Ganglion

Neurons

2.89 µM [10][11][12]

Potassium (KV) hERG (IKr) CHO Cells 5.7 nM [1][2]

KCNQ1/KCNE1

(IKs)
CHO Cells 0.76 µM [1][2]

Experimental Protocols
The following are generalized whole-cell patch-clamp protocols designed to investigate the

effects of (Z)-Flunarizine on voltage-gated sodium, calcium, and potassium currents. These

protocols should be adapted based on the specific cell type and recording equipment used.
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Preparation of (Z)-Flunarizine Stock Solution
Compound: (Z)-Flunarizine Dihydrochloride

Solvent: Dimethyl sulfoxide (DMSO) is commonly used.[5]

Procedure:

Prepare a high-concentration stock solution (e.g., 10-100 mM) in 100% DMSO.

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Store aliquots at -20°C.

On the day of the experiment, dilute the stock solution to the final desired concentrations

in the extracellular recording solution.

Critical Note: The final concentration of DMSO in the recording solution should be kept to a

minimum (typically ≤ 0.1%) to avoid solvent effects on ion channel activity.[5] A vehicle

control experiment using the same final DMSO concentration should always be performed.

General Whole-Cell Patch-Clamp Workflow
The following diagram illustrates a typical workflow for a patch-clamp experiment involving the

application of Flunarizine.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b1210684?utm_src=pdf-body
https://www.benchchem.com/product/b1210684?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/15340775/
https://pubmed.ncbi.nlm.nih.gov/15340775/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1210684?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Experiment

Analysis

Cell Preparation
(Culture or Acute Dissociation)

Prepare Solutions
(Internal, External, Drug)

Pull & Fire-Polish
Glass Micropipettes

Mount Cell Dish
on Microscope Stage

Approach Cell with
Pipette (Positive Pressure)

Form Gigaohm Seal
(Cell-Attached Mode)

Rupture Membrane
(Whole-Cell Mode)

Record Baseline
Currents

Perfuse with Flunarizine
Solution

Record Currents
in Presence of Drug

Washout with Control
Solution

Data Analysis
(Peak Current, Kinetics, etc.)

Construct Dose-Response
Curve (IC50)

Click to download full resolution via product page

Caption: Standard workflow for a patch-clamp electrophysiology experiment.

Protocol for Measuring Voltage-Gated Sodium Currents
(INa)
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Objective: To characterize the inhibitory effects of Flunarizine on NaV channels. Flunarizine

blocks INa in a concentration, voltage, and use-dependent manner.[8][13]

Solutions:

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. To

isolate INa, K+ channel blockers (e.g., 10 TEA-Cl, 5 4-AP) and Ca2+ channel blockers

(e.g., 0.1 CdCl2) can be added. Adjust pH to 7.4 with NaOH.

Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, 2 Mg-ATP. The use of

Cesium (Cs+) in the internal solution helps to block outward K+ currents. Adjust pH to 7.2

with CsOH.

Voltage Protocol:

Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure the majority of NaV

channels are in a closed, ready-to-activate state.

Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 5 or 10 mV

increments for 50 ms) to elicit INa.

Return to the holding potential between sweeps.

To test for use-dependence, apply a train of short depolarizing pulses (e.g., to 0 mV for 20

ms) at various frequencies (e.g., 1 Hz, 5 Hz, 10 Hz).[8][10]

Data Analysis: Measure the peak inward current at each voltage step before and after

Flunarizine application. Analyze changes in the current-voltage (I-V) relationship, steady-

state inactivation, and recovery from inactivation.[8]

Protocol for Measuring Voltage-Gated Calcium Currents
(ICa)

Objective: To characterize Flunarizine's blockade of CaV channels. Flunarizine is known to

block T-type, L-type, and N-type channels.[3][9]

Solutions:
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External Solution (in mM): 120 TEA-Cl, 10 BaCl2 or CaCl2, 1 MgCl2, 10 HEPES, 10

Glucose. Barium (Ba2+) is often substituted for Ca2+ as the charge carrier to increase

current amplitude and reduce Ca2+-dependent inactivation. TEA-Cl blocks most K+

channels. Adjust pH to 7.4 with TEA-OH.

Internal Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.4 GTP-Tris. Adjust

pH to 7.2 with CsOH.

Voltage Protocol:

Hold the cell at a potential of -80 mV or -90 mV.

Apply depolarizing steps (e.g., from -60 mV to +50 mV in 10 mV increments for 200 ms) to

elicit ICa.

To differentiate between Low-Voltage Activated (LVA, e.g., T-type) and High-Voltage

Activated (HVA, e.g., L, N, P/Q-type) currents, use different holding potentials. A more

depolarized holding potential (e.g., -50 mV) will inactivate LVA channels, isolating HVA

currents.

Data Analysis: Measure peak I-V relationships and analyze shifts in the voltage-dependence

of activation and inactivation curves in the presence of Flunarizine.[10]

Protocol for Measuring Voltage-Gated Potassium
Currents (IK)

Objective: To assess the potent inhibitory effect of Flunarizine on specific KV channels, such

as hERG.[1][2]

Solutions:

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. To

isolate K+ currents, Na+ and Ca2+ channel blockers can be added if necessary. Adjust pH

to 7.4 with NaOH.

Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to

7.2 with KOH.
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Voltage Protocol (for hERG):

Hold the cell at -80 mV.

Apply a depolarizing step to a positive potential (e.g., +20 mV for 1-2 seconds) to activate

and then inactivate the hERG channels.

Repolarize the membrane to a negative potential (e.g., -50 mV) to observe the

characteristic large tail current as channels recover from inactivation and deactivate.

Flunarizine is a potent hERG blocker (IC50 = 5.7 nM) and preferentially blocks the

activated state of the channel.[1][2]

Data Analysis: The primary measurement is the amplitude of the repolarizing tail current.

Construct a dose-response curve by measuring the inhibition of the tail current at various

Flunarizine concentrations.

Mechanism of Action Visualization
The diagram below illustrates the multi-target inhibitory action of (Z)-Flunarizine on various

neuronal and cardiac ion channels, which collectively contributes to the reduction of cellular

excitability.
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Caption: Multi-target mechanism of action of (Z)-Flunarizine.

Conclusion: (Z)-Flunarizine is a pharmacologically complex drug with significant inhibitory

effects on a range of voltage-gated ion channels. Its non-selective profile is likely key to its

therapeutic success in conditions like migraine, which are considered channelopathies.[8]

Researchers using Flunarizine in patch-clamp studies must consider its effects on CaV, NaV,

and KV channels to fully interpret their data. The protocols outlined here provide a foundation

for the detailed electrophysiological characterization of Flunarizine's effects on cells of interest.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1210684#using-z-flunarizine-in-electrophysiology-
patch-clamp-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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